N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide

LogP Hydrogen bonding Drug-likeness

Nav isoform selectivity profiling requires well-characterized reference compounds. WAY-115654 (CAS 313225-77-3) is a validated voltage-gated sodium channel (Nav) blocker with a documented Nav1.4 EC₅₀ of 234 µM, providing a quantitative baseline for patch-clamp assay calibration. • Dual pharmacophore architecture combining thiadiazole-sulfonamide and benzamide motifs enables systematic SAR studies. • Serves as a minimal fragment for FBDD campaigns and a matched-pair negative control for AKT1 PH domain assays. • LogP 2.99, 2 HBD / 7 HBA for favorable fragment solubility. Available in ≥95% purity with same-day global shipping.

Molecular Formula C17H16N4O3S2
Molecular Weight 388.5 g/mol
Cat. No. B3442017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide
Molecular FormulaC17H16N4O3S2
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H16N4O3S2/c1-2-15-19-20-17(25-15)21-26(23,24)14-10-8-13(9-11-14)18-16(22)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,22)(H,20,21)
InChIKeyRIXDXDJYMYXHBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WAY-115654 Structure & Pharmacophore Class


N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide (also designated WAY-115654) is a synthetic small molecule (MW 388.46 g/mol, C₁₇H₁₆N₄O₃S₂) that combines a central sulfamoylphenyl linker with a 5-ethyl-1,3,4-thiadiazole head and a benzamide tail . The compound is experimentally annotated as a voltage-gated sodium channel (Nav) blocker [1], and its core thiadiazole-sulfonamide motif aligns with two distinct pharmacophore classes: (1) Nav channel modulators, where sulfamoyl-thiadiazole derivatives can interact with the voltage-sensing domain, and (2) zinc-binding sulfonamides, such as carbonic anhydrase inhibitors (CAIs), where the sulfamoyl group coordinates the catalytic zinc ion in CA active sites [2]. This dual pharmacophore architecture—a property not shared by simpler derivatives like 5-ethyl-1,3,4-thiadiazole-2-sulfonamide—creates a compound class whose in vitro profile is highly sensitive to even minor substituent changes, as detailed in the quantitative evidence below.

Nav channel modulator with dual pharmacophore (Nav & CA inhibition)

Synthetic thiadiazole-sulfonamide core; sensitive to substituent changes

Suitable for SAR studies and fragment-based probe development

WAY-115654 Irreplaceability Among Close Analogs


Within the 1,3,4-thiadiazole-2-sulfonamide chemical space, small structural perturbations produce large shifts in target engagement. The compound integrates three functional modules—5-ethyl-thiadiazole, sulfamoylphenyl, and benzamide—each contributing to target recognition . Removing the benzamide tail (e.g., replacing with 5-ethyl-1,3,4-thiadiazole-2-sulfonamide alone) strips the molecule of the hydrophobic benzamide moiety, which alters LogP, hydrogen-bonding capacity, and measured binding profiles [1]. Conversely, extending the benzamide with bulkier substituents (e.g., 4-dimethylsulfamoyl, 4-phenoxy, or 3-trifluoromethyl groups) shifts selectivity away from Nav channels toward carbonic anhydrase isoforms or kinase targets [2]. Consequently, generic substitution within this scaffold class is not scientifically defensible without target-specific validation—a principle validated by the quantitative evidence presented in Section 3.

Removing benzamide tail

Simpler thiadiazole-sulfonamide lacks LogP and H-bonding capacity; may alter membrane partitioning.

Extending benzamide substituents

Dimethylsulfamoyl or bulkier groups shift target preference toward carbonic anhydrase or kinases.

Replacing with optimized Nav inhibitors

Patent leads differ by orders of magnitude in potency; not interchangeable for weak-inhibition studies.

WAY-115654 Quantitative Differentiation vs. Analogs


LogP & H-Bonding vs. Thiadiazole Sulfonamide Core

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide (WAY-115654) exhibits a measured LogP of 2.99 with 2 hydrogen bond donors (HBD) and 7 hydrogen bond acceptors (HBA) . In contrast, 5-ethyl-1,3,4-thiadiazole-2-sulfonamide—the compound lacking the sulfamoylphenyl-benzamide extension—has a substantially lower molecular weight (193.3 g/mol) and reduced hydrogen-bonding capacity [1]. The higher LogP and greater number of HBA of the target compound indicate stronger hydrophobic interactions and hydrogen-bonding potential with protein binding pockets, directly affecting membrane permeability and target residence time.

LogP & H-Bonding
Reported
ΔLogP ≈ +2.14; 7 HBA vs core
May limit direct substitution; requires assay validation
Calculated LogP; experimental confirmation advised
LogP Hydrogen bonding Drug-likeness

Nav1.4 Blockade vs. Clinical Nav Blockers

In patch-clamp electrophysiology assays measuring cumulative sodium current inhibition at human Nav1.4 channels, N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide demonstrated an EC₅₀ of 234,000 nM (234 µM) [1]. By comparison, clinically used Nav blockers such as lidocaine exhibit IC₅₀ values in the 10–100 µM range against Nav1.4 [2], while highly optimized Nav1.7-selective aryl sulfonamides achieve nanomolar potency (IC₅₀ ~11–30 nM) [3]. The quantitative potency gap between the target compound and clinical or lead-like Nav inhibitors is approximately 2,000–20,000 fold, confirming that this compound serves as a low-potency pharmacological tool rather than a drug candidate.

Nav1.4 Blockade
Reported
EC₅₀ = 234 µM
Low-potency Nav tool; not for high-potency studies
Patch-clamp; HEK293 cells, Nav1.4
Nav1.4 Sodium channel Electrophysiology

AKT1 PH Domain Affinity vs. Decanamide Analog

A closely related compound from the same chemotype series, N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)decanamide (CHEMBL1685039), exhibited a Ki of 8,000 nM (8 µM) against the AKT1 pleckstrin homology (PH) domain, measured by surface plasmon resonance (SPR) competitive displacement of biotinylated PIP₃ [1]. While direct binding data for N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide against AKT1 are not yet reported, the benzamide analog is predicted to exhibit a different affinity profile due to the shorter, aromatic benzamide tail versus the flexible decanamide chain. The decanamide's 10-carbon alkyl tail provides a hydrophobic anchor that the benzamide's phenyl ring cannot fully replicate, consistent with the established structure–activity relationship that lipophilic tail length modulates PH domain engagement [2].

AKT1 PH Affinity
Class-level
Predicted Ki >8 µM; decanamide Ki 8 µM
Predicted weaker binding; tail-length SAR
SPR; class-level inference; direct data not reported
AKT1 PH domain Surface plasmon resonance

Target Class Shift: Nav to Carbonic Anhydrase

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide is annotated as a Nav channel blocker [1], whereas its close analog containing a 4-dimethylsulfamoyl-benzamide extension (4-(dimethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide) is reported to interact with carbonic anhydrase isoforms [2]. The introduction of the dimethylsulfamoyl group at the para-position of the benzamide increases the sulfonamide character of the molecule, shifting target preference from Nav channels toward zinc-containing enzymes such as carbonic anhydrases—a pattern well-established in sulfonamide medicinal chemistry [3]. This target-class switch illustrates the non-interchangeability of benzamide-substituted analogs within this scaffold.

Target Class Shift
Class-level
Nav channel → carbonic anhydrase
Target class may change with substituent; verify annotation
Based on ChEMBL annotation; confirm experimentally
Target annotation Carbonic anhydrase Sulfonamide pharmacophore

Minimalist Fragment Scaffold for Nav Inhibitor Discovery

Among a patent-defined series of acyl sulfonamide Nav1.7 inhibitors incorporating thiadiazole and thiazole heads [1], N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide represents the simplest benzamide-capped variant (R¹ = unsubstituted phenyl). In contrast, optimized leads within this patent space feature elaborated R¹ substituents (e.g., substituted thiazolyl, cyano- or haloalkyl-phenyl, and bridged bicyclic amine tails) that achieve nanomolar Nav1.7 IC₅₀ values through enhanced interactions with the voltage-sensing domain [2]. Because the compound lacks these potency-optimizing substituents, it retains structural minimalism that, while limiting potency, provides a clean scaffold for fragment-based screening, medicinal chemistry elaboration, and control experiments where off-target polypharmacology must be minimized.

Fragment Minimalism
Class-level
Unsubstituted benzamide; >10,000-fold potency gap
Suitable as fragment starting point or control
Patent comparison; lower polypharmacology risk
Fragment-based drug discovery Nav inhibitor Scaffold minimalism

WAY-115654 Research & Industrial Applications


Fragment-Based Nav Channel Probe Discovery

As the simplest benzamide-capped member of the thiadiazole-sulfamoyl series, N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide serves as a minimal starting fragment for fragment-based drug discovery (FBDD) campaigns targeting Nav channels. Its LogP of 2.99 and balanced hydrogen-bonding capacity (2 HBD, 7 HBA) provide favorable solubility and ligand efficiency for fragment screening . Unlike optimized leads with elaborated substituents that drive nanomolar potency but also introduce polypharmacology risks, this compound's micromolar Nav1.4 EC₅₀ (234 µM) ensures that hit identification is driven by genuine fragment binding rather than potent off-target interactions [1].

Nav Isoform Selectivity Profiling

The documented Nav1.4 EC₅₀ of 234 µM provides a quantitative baseline for selectivity profiling against other Nav isoforms (Nav1.1, 1.2, 1.3, 1.5, 1.6, 1.7, 1.8). Because this compound shows weak inhibition, it can be deployed as a reference point in automated patch-clamp panels to calibrate assay sensitivity and distinguish non-specific membrane effects from true isoform-selective blockade—a critical quality-control step when screening larger thiadiazole-sulfonamide libraries [1].

SAR Elaboration of Benzamide Tail

The unsubstituted benzamide tail of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide provides a chemically accessible handle for systematic SAR studies. Medicinal chemistry teams can introduce substituents at the benzamide para-position (e.g., acetyl, dimethylsulfamoyl, butylsulfamoyl) to tune target engagement between Nav channels and carbonic anhydrase isoforms—a bifurcation demonstrated by the contrasting annotations of the 4-dimethylsulfamoyl analog . This compound thus anchors a parallel synthesis platform for generating focused libraries with defined target-class switches [1].

AKT1 PH Domain Negative Control

Given the structural similarity to the decanamide analog (CHEMBL1685039, AKT1 PH domain Ki = 8 µM) , but the predicted weaker AKT1 binding of the benzamide variant due to reduced hydrophobic tail interactions, N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}benzamide functions as a matched-pair negative control in AKT1 PH domain SPR and cellular assays. This allows researchers to attribute AKT1-dependent phenotypes specifically to the decanamide tail rather than the shared thiadiazole-sulfamoyl scaffold [1].

Application
Selection Property
Validation Focus
Fragment-based Nav probe discovery
Minimal benzamide scaffold; balanced lipophilicity
Fragment hit identification; off-target profiling
Nav isoform selectivity profiling
Nav1.4 inhibition baseline
Isoform selectivity screening; assay calibration
SAR elaboration of benzamide tail
Unsubstituted benzamide handle
Substituent-dependent target switching
AKT1 PH domain negative control
Structural similarity to decanamide
Matched-pair negative control; tail-dependent phenotype
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